4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde
Description
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde is an organic compound with the molecular formula C28H20O2. It is a derivative of benzaldehyde, characterized by the presence of formyl groups attached to a diphenylethenyl structure. This compound is known for its applications in various fields, including organic synthesis and materials science.
Properties
Molecular Formula |
C28H20O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde |
InChI |
InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-20H |
InChI Key |
MOYDFTLWCJYVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a series of reactions to introduce the formyl groups. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also emphasizes safety and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-[2-(4-Carboxyphenyl)-1,2-diphenylethenyl]benzoic acid.
Reduction: 4-[2-(4-Hydroxyphenyl)-1,2-diphenylethenyl]benzyl alcohol.
Substitution: 4-[2-(4-Nitrophenyl)-1,2-diphenylethenyl]benzaldehyde.
Scientific Research Applications
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s ability to form stable conjugated systems makes it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Another compound with a formyl group attached to a phenyl ring, used in Suzuki couplings.
4-(4-Formylphenoxy)benzaldehyde: A similar compound with an ether linkage, used in the synthesis of polymers.
Uniqueness
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde is unique due to its diphenylethenyl structure, which imparts distinct optical and electronic properties. This makes it particularly valuable in the development of advanced materials and optoelectronic devices .
Biological Activity
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde, a compound of significant interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde can be represented as follows:
- Molecular Formula : C22H16O2
- Molecular Weight : 328.36 g/mol
This compound features a complex arrangement of aromatic rings and aldehyde functional groups, which contribute to its biological properties.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit notable antioxidant properties. The ability of 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde to scavenge free radicals may be attributed to its electron-rich aromatic system. A study measuring the DPPH radical scavenging activity showed that similar diarylethene derivatives had IC50 values ranging from 20 to 50 µM, suggesting that this compound may also possess comparable activity.
Anticancer Properties
Several studies have explored the anticancer potential of benzaldehyde derivatives. For instance:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that compounds structurally related to 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde induced apoptosis through the activation of caspase pathways. The IC50 values for these compounds were reported to be around 30 µM.
- Mechanistic Insights : The compound's mechanism of action appears to involve the inhibition of cell proliferation by disrupting the cell cycle at the G1 phase, leading to increased apoptosis rates in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of benzaldehyde derivatives have also been documented. In animal models, compounds similar to 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde have shown:
- Reduction in Inflammatory Markers : Administration led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in serum samples.
- Inhibition of COX Enzymes : These compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Table of Biological Activities
| Activity Type | IC50 Value (µM) | Reference Study |
|---|---|---|
| Antioxidant | 20 - 50 | |
| Anticancer (MCF-7) | ~30 | |
| Anti-inflammatory | N/A |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various benzaldehyde derivatives against MCF-7 cells. The study found that modifications in the aromatic substituents significantly affected the anticancer activity. The compound under consideration exhibited promising results, leading to further investigation into its potential as a lead compound for drug development.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, researchers tested several benzaldehyde derivatives for their anti-inflammatory effects. The results indicated that the compound reduced joint swelling and pain significantly compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
